molecular formula C13H10F3NO2S B156674 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid CAS No. 132483-45-5

2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid

Cat. No. B156674
CAS RN: 132483-45-5
M. Wt: 301.29 g/mol
InChI Key: RZGQWNSRTRQUHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid, also known as TFPT, is a chemical compound that has gained significant attention in the scientific community due to its potential uses in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism Of Action

2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid exerts its pharmacological effects by inhibiting the activity of specific enzymes and proteins involved in cancer growth and inflammation. For example, 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. Furthermore, 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells by targeting specific signaling pathways.
Biochemical and Physiological Effects:
2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-angiogenic properties. Additionally, 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid has been shown to modulate the expression of specific genes involved in cancer progression and inflammation.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid is its high potency and specificity for its target enzymes and proteins. This makes it an ideal compound for use in laboratory experiments investigating the molecular mechanisms of cancer and inflammation. However, one limitation of 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are many potential future directions for research on 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid. One area of interest is the development of novel analogs of 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid with improved pharmacological properties, such as increased solubility and bioavailability. Additionally, 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid could be investigated for its potential use in combination with other anticancer and anti-inflammatory agents to enhance their therapeutic efficacy. Finally, 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid could be explored for its potential use in other areas of medicine, such as neurodegenerative diseases and cardiovascular disorders.
Conclusion:
In conclusion, 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid is a promising chemical compound with potential uses in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. Its high potency and specificity for its target enzymes and proteins make it an ideal compound for laboratory experiments investigating the molecular mechanisms of cancer and inflammation. Further research on 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid and its analogs could lead to the development of novel therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid involves the reaction of 4-(4-Trifluoromethylthiazol-2-yl)aniline with 2-bromo-2-methylpropanoic acid in the presence of a base, such as potassium carbonate. The resulting product is purified through recrystallization to obtain 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid in a high yield and purity.

Scientific Research Applications

2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid has been extensively studied for its potential therapeutic uses, particularly in the treatment of cancer and inflammation. Studies have shown that 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid inhibits the growth of cancer cells and reduces inflammation by targeting specific molecular pathways. Additionally, 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid has been investigated for its potential use as a diagnostic tool for cancer detection.

properties

CAS RN

132483-45-5

Product Name

2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid

Molecular Formula

C13H10F3NO2S

Molecular Weight

301.29 g/mol

IUPAC Name

2-[4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]phenyl]propanoic acid

InChI

InChI=1S/C13H10F3NO2S/c1-7(12(18)19)8-2-4-9(5-3-8)11-17-10(6-20-11)13(14,15)16/h2-7H,1H3,(H,18,19)

InChI Key

RZGQWNSRTRQUHG-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)C2=NC(=CS2)C(F)(F)F)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)C2=NC(=CS2)C(F)(F)F)C(=O)O

Origin of Product

United States

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